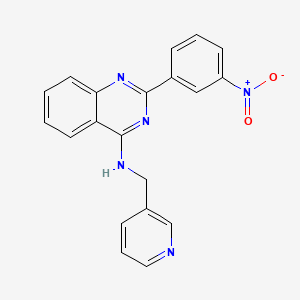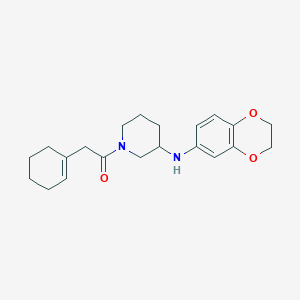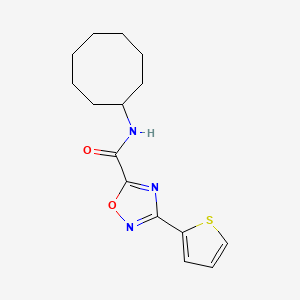
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that has been extensively studied in the scientific community. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell proliferation, differentiation, and survival.
Mecanismo De Acción
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine binds to the ATP-binding site of EGFR and prevents the phosphorylation of the receptor by ATP. This leads to the inhibition of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and migration. The inhibition of EGFR signaling by this compound also leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, prostate, and pancreatic cancer. It has also been shown to inhibit angiogenesis and tumor metastasis in preclinical models. Furthermore, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the activation of EGFR in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a highly selective and potent inhibitor of EGFR tyrosine kinase, which makes it a valuable tool compound for studying the role of EGFR in various biological processes. However, this compound has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential off-target effects. Therefore, it is important to use appropriate controls and concentrations of this compound in experiments to ensure the specificity of its effects.
Direcciones Futuras
Future research on 2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine could focus on the development of more potent and selective EGFR inhibitors for cancer therapy. Additionally, this compound could be used in combination with other targeted therapies or chemotherapy to enhance their efficacy and reduce side effects. Furthermore, the potential neuroprotective effects of this compound could be further explored in models of neurodegenerative diseases, with the goal of developing novel therapies for these conditions.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine involves several steps, starting from the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde to form 2-(3-nitrophenyl)acrylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 4-aminoquinazoline to yield this compound. The overall yield of the synthesis is around 25%, and the purity of the final product can be obtained by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine has been widely used as a tool compound in the study of EGFR signaling pathways. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling cascades, leading to the suppression of cell proliferation and induction of apoptosis. This compound has also been used to investigate the role of EGFR in various biological processes, such as angiogenesis, wound healing, and cancer metastasis. Furthermore, this compound has been used in preclinical studies as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-25(27)16-7-3-6-15(11-16)19-23-18-9-2-1-8-17(18)20(24-19)22-13-14-5-4-10-21-12-14/h1-12H,13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRNZDYLDIRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)
![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)
![4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B6018449.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018467.png)
![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)

![N-(2-hydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6018488.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6018499.png)
![3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6018509.png)
